molecular formula C23H19N3O5 B186281 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide CAS No. 5751-37-1

4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No. B186281
CAS RN: 5751-37-1
M. Wt: 417.4 g/mol
InChI Key: WUPUWZXJODODPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is not fully understood. However, studies have shown that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.

Biochemical And Physiological Effects

Studies have shown that 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antibacterial properties, which may be useful in the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide in lab experiments is its potential to be used as a lead compound for the development of new drugs. Additionally, this compound has shown promising results in various in vitro and in vivo studies, which may accelerate the drug development process. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide. One of the primary directions is the development of new drugs based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields, including cancer treatment, inflammation, and bacterial infections. Furthermore, research on the pharmacokinetics and toxicity of this compound is needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves several steps. The first step involves the reaction of 2-amino-6-methylbenzoxazole with 4-bromoacetophenone in the presence of a base to form 4-(6-methyl-1,3-benzoxazol-2-yl)acetophenone. The second step involves the reaction of 4-(6-methyl-1,3-benzoxazol-2-yl)acetophenone with 4-nitrobenzoyl chloride in the presence of a base to form 4-(6-methyl-1,3-benzoxazol-2-yl)-3-nitrobenzamide. Finally, the third step involves the reaction of 4-(6-methyl-1,3-benzoxazol-2-yl)-3-nitrobenzamide with ethyl iodide in the presence of a base to form 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide.

Scientific Research Applications

4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has potential applications in various scientific research fields. One of the primary applications of this compound is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in various in vitro and in vivo studies, including anti-cancer, anti-inflammatory, and anti-bacterial activities.

properties

CAS RN

5751-37-1

Product Name

4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C23H19N3O5/c1-3-30-20-11-7-16(13-19(20)26(28)29)22(27)24-17-8-5-15(6-9-17)23-25-18-10-4-14(2)12-21(18)31-23/h4-13H,3H2,1-2H3,(H,24,27)

InChI Key

WUPUWZXJODODPK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C)[N+](=O)[O-]

Origin of Product

United States

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